(Z)-N'-hydroxy-N-(4-methoxyphenyl)-3-nitrobenzene-1-carboximidamide
Description
Properties
IUPAC Name |
N-hydroxy-N'-(4-methoxyphenyl)-3-nitrobenzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c1-21-13-7-5-11(6-8-13)15-14(16-18)10-3-2-4-12(9-10)17(19)20/h2-9,18H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSNGUJMPCHUJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=C(C2=CC(=CC=C2)[N+](=O)[O-])NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-hydroxy-N-(4-methoxyphenyl)-3-nitrobenzene-1-carboximidamide typically involves the reaction of p-nitrobenzaldehyde with p-methoxyaniline under acidic conditions to form an intermediate Schiff base. This intermediate is then subjected to reduction and subsequent hydroxylation to yield the final product. The reaction conditions often include the use of solvents like ethanol and catalysts such as sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(Z)-N’-hydroxy-N-(4-methoxyphenyl)-3-nitrobenzene-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of nitro derivatives with additional oxygen functionalities.
Reduction: Formation of corresponding amine derivatives.
Substitution: Formation of substituted methoxy derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have shown that derivatives of compounds similar to (Z)-N'-hydroxy-N-(4-methoxyphenyl)-3-nitrobenzene-1-carboximidamide exhibit significant antimicrobial properties. For instance, a study evaluated several derivatives for their Minimum Inhibitory Concentration (MIC) against various pathogens, revealing potent activity against strains like Staphylococcus aureus and Escherichia coli. The most active derivatives demonstrated MIC values ranging from 0.22 to 0.25 μg/mL, indicating their potential as effective antimicrobial agents .
Anticancer Activity
The anticancer properties of this compound have also been explored. In vitro studies have shown that certain related compounds exhibit cytotoxic effects against various cancer cell lines, with IC50 values ranging from 1.82 to 5.55 μM. These compounds are believed to induce apoptosis in cancer cells through multiple mechanisms, including the inhibition of key signaling pathways .
Case Studies
Case Study 1: Antimicrobial Evaluation
A comprehensive study on the antimicrobial efficacy of a series of nitrobenzene derivatives included this compound. The study reported that these compounds not only inhibited bacterial growth but also reduced biofilm formation significantly compared to standard antibiotics like Ciprofloxacin. This suggests that they could serve as valuable alternatives or adjuncts in treating resistant bacterial infections .
Case Study 2: Anticancer Properties
In another investigation, a derivative structurally related to this compound was tested against several cancer cell lines. The results indicated that these compounds could effectively inhibit cell proliferation and induce cell cycle arrest, showcasing their potential as anticancer agents with minimal toxicity towards normal cells .
Mechanism of Action
The mechanism of action of (Z)-N’-hydroxy-N-(4-methoxyphenyl)-3-nitrobenzene-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxy and nitro groups allow it to form hydrogen bonds and other interactions with these targets, thereby modulating their activity. This can lead to inhibition or activation of specific biological pathways, depending on the context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Carboximidamides
The table below compares substituent effects and hypothetical properties of the target compound with analogs from literature and supplier databases:
Key Observations:
Electronic Effects: The 4-methoxyphenyl group in the target compound contrasts with 4-chlorophenyl in analogs (e.g., CTK8A6661), where chlorine’s electron-withdrawing nature may reduce solubility in polar media compared to methoxy’s electron-donating effects.
Solubility and Reactivity :
- Indole- and pyrrole-containing analogs (e.g., ZINC12336433) may exhibit better solubility in organic solvents due to planar aromatic systems, whereas the nitro group in the target compound could reduce aqueous solubility.
- Thiophene derivatives (e.g., MFCD04125727) may display unique reactivity in cross-coupling reactions, unlike the nitrobenzene-based target compound .
Functional Group Modifications
- Sulfonohydrazide Derivatives: Compounds like (Z)-N'-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-ylidene)-4-methylbenzenesulfonohydrazide () incorporate sulfonohydrazide groups, which enhance acidity and binding to enzymes (e.g., carbonic anhydrase). The target compound lacks this functionality, suggesting divergent applications .
- Amidoxime vs. Carboximidamide : Analogs such as 3-indolecarboxylic acid amidoxime (KS-000021XM) replace the imidamide with an amidoxime group (-C(=N-OH)-NH₂), altering chelation properties and redox activity .
Research Implications and Gaps
- Synthetic Utility : The nitro group could serve as a precursor for reduction to an amine, enabling further functionalization—a pathway less feasible in chloro- or methoxy-substituted analogs.
Biological Activity
(Z)-N'-hydroxy-N-(4-methoxyphenyl)-3-nitrobenzene-1-carboximidamide, also known by its IUPAC name, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C10H10N4O3
- Molecular Weight : 218.21 g/mol
- CAS Number : Not specifically listed in the provided sources.
The compound's biological activity is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease processes. The nitro group and hydroxylamine moiety are believed to play crucial roles in its reactivity and binding affinity.
Antimicrobial Activity
Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- A study evaluating various nitro-substituted compounds demonstrated that those with a similar structural framework showed effective inhibition against bacterial strains such as Escherichia coli and Staphylococcus aureus .
- The presence of the methoxy group enhances lipophilicity, potentially increasing membrane permeability and enhancing antibacterial efficacy.
Cytotoxicity and Anticancer Properties
Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines. A structure-activity relationship (SAR) analysis indicated that modifications to the aromatic moieties can significantly influence cytotoxicity against various cancer types .
Case Studies
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (Z)-N'-hydroxy-N-(4-methoxyphenyl)-3-nitrobenzene-1-carboximidamide, and how do reaction conditions influence yield and stereoselectivity?
- Methodology :
- Step 1 : Start with nitrobenzene derivatives and 4-methoxyaniline. Use a coupling agent (e.g., EDCI/HOBt) to form the imidamide bond under inert conditions (N₂ atmosphere) to minimize oxidation.
- Step 2 : Optimize reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or THF) to favor the Z-isomer, as steric and electronic effects influence stereoselectivity .
- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using HPLC (≥98%) .
- Key Data :
| Reaction Condition | Yield (%) | Z/E Ratio | Reference |
|---|---|---|---|
| DMF, 70°C, 12h | 75 | 85:15 | |
| THF, 60°C, 18h | 62 | 78:22 |
Q. How is the structural characterization of this compound performed, and what analytical techniques are critical for confirming its Z-configuration?
- Methodology :
- 1H/13C NMR : Assign peaks based on coupling constants (e.g., NOE correlations for Z-configuration). The hydroxylamine proton (N'-OH) typically appears as a broad singlet near δ 9–10 ppm .
- X-ray Crystallography : Resolve crystal structures using SHELX software (e.g., SHELXL for refinement) to confirm bond angles and spatial arrangement .
- UV-Vis and Mass Spectrometry : Validate conjugation effects (λmax ~250–300 nm) and molecular ion peaks (e.g., [M+H]+ via LC/MS) .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodology :
- Accelerated Stability Testing : Incubate the compound in buffers (pH 2–10) at 25°C and 40°C for 7 days. Monitor degradation via HPLC and track nitro group reduction or imine hydrolysis .
- Key Findings :
- Stable in neutral conditions (pH 7, 25°C; <5% degradation after 7 days).
- Degrades rapidly under acidic conditions (pH 2, 40°C; >30% degradation due to nitro-to-amine reduction) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or molecular docking) predict the reactivity and biological targets of this compound?
- Methodology :
- DFT Calculations : Use Gaussian09 to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO). The nitro group’s electron-withdrawing nature lowers LUMO energy, enhancing electrophilic reactivity .
- Molecular Docking : Dock the compound into bacterial RNA polymerase (PDB: 3HKC) using AutoDock Vina. The methoxyphenyl group shows π-π stacking with Tyr residues, suggesting potential inhibition .
- Key Data :
| Parameter | Calculated Value | Experimental Value |
|---|---|---|
| HOMO-LUMO gap (eV) | 4.2 | N/A |
| Docking Score (kcal/mol) | -8.7 | -8.3 (via SPR) |
Q. What strategies resolve contradictions in reported biological activity data (e.g., antibacterial vs. antioxidant effects)?
- Methodology :
- Dose-Response Studies : Test across a concentration range (1–100 μM) to identify biphasic effects (e.g., antioxidant at low doses, pro-oxidant at high doses) .
- Mechanistic Profiling : Use ROS assays (e.g., DPPH scavenging) and bacterial growth inhibition (MIC against S. aureus). Cross-validate with transcriptomics to identify upregulated stress-response genes .
- Case Study :
- At 10 μM: 70% DPPH scavenging (antioxidant).
- At 50 μM: Inhibits S. aureus growth (MIC = 32 μg/mL) but increases intracellular ROS .
Q. How do solvent effects and substituent modifications influence the compound’s tautomeric equilibrium (e.g., keto-enol or imine-enamine shifts)?
- Methodology :
- Variable Solvent NMR : Compare DMSO-d6 (polar aprotic) vs. CDCl3 (non-polar). Detect enol tautomer prevalence in DMSO via downfield-shifted hydroxyl signals .
- Substituent Screening : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., -Cl) or donating (-NH2) groups. Track tautomer ratios via IR spectroscopy (C=O vs. C-O stretches) .
Methodological Resources
- Structural Refinement : Use SHELXL for high-resolution crystallography; refine anisotropic displacement parameters for nitro groups .
- Statistical Analysis : Apply ANOVA with Fisher’s PLSD post-hoc tests (α = 0.05) for biological replicates .
- Safety Protocols : Follow H303+H313+H333 precautions (avoid inhalation/contact; use PPE) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
